4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide, also known as AZD6738, is a small molecule inhibitor that targets the enzyme ataxia telangiectasia and Rad3-related protein (ATR). ATR is a key regulator of the cellular response to DNA damage, and AZD6738 has shown potential as a cancer treatment agent.
Mechanism of Action
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide binds to the ATP-binding pocket of ATR, preventing its activation and downstream signaling. This inhibition of ATR prevents the repair of DNA damage and induces cell death in cancer cells. Additionally, 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been shown to induce replication stress, leading to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been shown to induce cell death in a variety of cancer cell lines, including lung, breast, and ovarian cancer. Additionally, 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been shown to enhance the efficacy of radiation and chemotherapy in preclinical cancer models. In non-cancerous cells, 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been shown to induce replication stress and DNA damage, leading to cell death.
Advantages and Limitations for Lab Experiments
One advantage of 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide is its specificity for ATR, which reduces the potential for off-target effects. Additionally, 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has shown efficacy in combination with other cancer therapies, making it a potential candidate for combination therapy. One limitation of 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide is its potential toxicity, as inhibition of ATR can induce DNA damage and cell death in non-cancerous cells.
Future Directions
For 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide include further preclinical studies to determine its efficacy in combination with other cancer therapies, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, studies exploring the potential for 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide to sensitize cancer cells to immunotherapy are ongoing. Finally, the development of more potent and selective ATR inhibitors may lead to improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide involves a multi-step process that begins with the reaction of 4-fluoroaniline with 2-chloro-5-nitrobenzoic acid to form 4-fluoro-N-(2-nitro-5-chlorobenzoyl)aniline. This intermediate is then reacted with sodium azide and copper (I) iodide to form the tetrazole ring, resulting in the formation of 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide.
Scientific Research Applications
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential as a cancer treatment agent. ATR is a critical regulator of the DNA damage response, and inhibition of ATR has been shown to sensitize cancer cells to DNA damage-inducing therapies such as radiation and chemotherapy. 4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been shown to enhance the efficacy of these therapies in preclinical cancer models.
properties
IUPAC Name |
4-fluoro-N-(2-methyltetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5O/c1-15-13-9(12-14-15)11-8(16)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUZEDGCNUNXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.